molecular formula C15H13NO2 B12802159 7,10-DiMe-DBOA-11one CAS No. 140412-88-0

7,10-DiMe-DBOA-11one

Cat. No.: B12802159
CAS No.: 140412-88-0
M. Wt: 239.27 g/mol
InChI Key: CVDPIRBJDQEVMC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,10-Dimethyldibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-7,10-dimethyldibenzo[b,f][1,4]oxazepin-11(10H)-one with suitable reagents to form the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 7,10-Dimethyldibenzo[b,f][1,4]oxazepin-11(10H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and catalysts (e.g., palladium) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7,10-Dimethyldibenzo[b,f][1,4]oxazepin-11(10H)-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7,10-Dimethyldibenzo[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

  • 10-Allyl-dibenz[b,f][1,4]oxazepin-11(10H)-one
  • 2-Amino-7,10-dimethyldibenzo[b,f][1,4]oxazepin-11(10H)-one

Comparison: Compared to similar compounds, 7,10-Dimethyldibenzo[b,f][1,4]oxazepin-11(10H)-one is unique due to its specific substitution pattern and chemical properties.

Properties

CAS No.

140412-88-0

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

2,5-dimethylbenzo[b][1,4]benzoxazepin-6-one

InChI

InChI=1S/C15H13NO2/c1-10-7-8-12-14(9-10)18-13-6-4-3-5-11(13)15(17)16(12)2/h3-9H,1-2H3

InChI Key

CVDPIRBJDQEVMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C3=CC=CC=C3O2)C

Origin of Product

United States

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